2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide
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Overview
Description
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a 1,1-dioxido-1,2-thiazinan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzamide Core: The initial step involves the acylation of 2-chloro-4-aminobenzoyl chloride with 2-(1H-indol-1-yl)ethylamine under basic conditions to form the benzamide core.
Introduction of the Thiazinan Moiety: The next step involves the cyclization of the intermediate with sulfur dioxide and an appropriate amine to introduce the 1,1-dioxido-1,2-thiazinan-2-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or the thiazinan ring, potentially leading to the formation of amines or reduced sulfur compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amines or reduced sulfur compounds.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
Medicinally, 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety can engage in π-π stacking interactions, while the benzamide core can form hydrogen bonds with biological targets. The thiazinan ring may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
- N-(2-(1H-indol-1-yl)ethyl)-2-chlorobenzamide
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(1H-indol-1-yl)ethyl)benzamide
Uniqueness
Compared to similar compounds, 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide stands out due to the presence of both the indole and thiazinan moieties, which may confer unique biological activities and chemical reactivity. The combination of these functional groups can lead to enhanced binding interactions with biological targets and novel reactivity patterns in synthetic applications.
Properties
Molecular Formula |
C21H22ClN3O3S |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(2-indol-1-ylethyl)benzamide |
InChI |
InChI=1S/C21H22ClN3O3S/c22-19-15-17(25-11-3-4-14-29(25,27)28)7-8-18(19)21(26)23-10-13-24-12-9-16-5-1-2-6-20(16)24/h1-2,5-9,12,15H,3-4,10-11,13-14H2,(H,23,26) |
InChI Key |
KYCGPSRJROHOTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43)Cl |
Origin of Product |
United States |
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